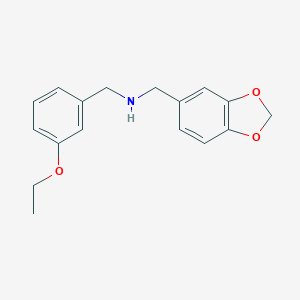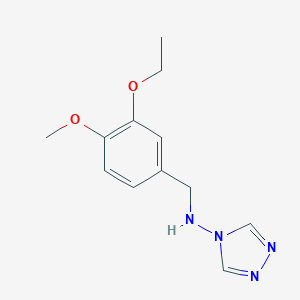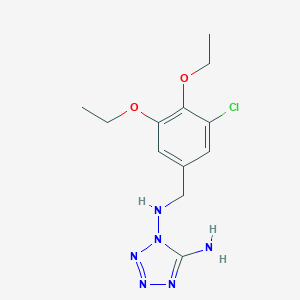![molecular formula C19H24N4OS B276764 N-butan-2-yl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B276764.png)
N-butan-2-yl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cambridge ID 6981791 is a chemical compound listed in the ChemBridge database. This compound is utilized in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cambridge ID 6981791 involves specific synthetic routes and reaction conditions. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of Cambridge ID 6981791 likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
Cambridge ID 6981791 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative of Cambridge ID 6981791, while reduction may yield a reduced form of the compound. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
Cambridge ID 6981791 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a probe to study biological processes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of Cambridge ID 6981791 involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Cambridge ID 6981791 include other chemical entities listed in the ChemBridge database with comparable structures and properties. These may include compounds with similar functional groups or those that undergo similar types of chemical reactions.
Uniqueness
Cambridge ID 6981791 is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various research applications where other compounds may not be as effective or versatile.
Properties
Molecular Formula |
C19H24N4OS |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-butan-2-yl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine |
InChI |
InChI=1S/C19H24N4OS/c1-6-10(2)20-17-16-15(21-11(3)22-17)13-7-12-9-24-19(4,5)8-14(12)23-18(13)25-16/h7,10H,6,8-9H2,1-5H3,(H,20,21,22) |
InChI Key |
KYFVXGOIDFBNJW-UHFFFAOYSA-N |
SMILES |
CCC(C)NC1=NC(=NC2=C1SC3=NC4=C(COC(C4)(C)C)C=C23)C |
Canonical SMILES |
CCC(C)NC1=NC(=NC2=C1SC3=C2C=C4COC(CC4=N3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B276681.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)
![4-(2-{[4-(Methylsulfanyl)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B276683.png)




![N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276696.png)
![N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine](/img/structure/B276697.png)

![N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B276700.png)
![N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B276706.png)

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)
